molecular formula C13H10ClF3N2O2 B1457102 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1033586-26-3

2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B1457102
CAS No.: 1033586-26-3
M. Wt: 318.68 g/mol
InChI Key: NSEOGVJCSRCOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:

  • 2-Chlorophenyl group at position 2: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
  • Trifluoromethyl (-CF₃) at position 5: Contributes to metabolic stability and bioavailability due to its strong electron-withdrawing nature.
  • Ethyl ester at position 3: Serves as a prodrug moiety, improving solubility and facilitating hydrolysis to the active carboxylic acid form in vivo.

Pyrazole derivatives are widely explored for their bioactivity, as seen in compounds like cetirizine ethyl ester () and thiophene-based analogs () .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-11(13(15,16)17)18-19(10)9-6-4-3-5-8(9)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEOGVJCSRCOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Protection Strategy (Based on Patent EP2215040B1)

A patented process describes a multi-step synthesis starting from (S)-(2-chloro-phenyl)-hydroxy-acetic acid involving:

Step Description Reagents/Conditions Notes
a) Esterification Conversion of (S)-(2-chloro-phenyl)-hydroxy-acetic acid to ester C1-C4 alcohol (methanol, ethanol, etc.), 0.025-0.4 equiv phosphorous oxychloride, 40-50 °C, partial vacuum concentration, toluene co-solvent Partial removal of solvents avoids reverse reaction, improving yield
b) Protection Protection of alcohol moiety Acidic catalysis from leftover phosphorous oxychloride acid, ether protecting groups (e.g., 2-methoxy-1-propene, dihydropyran) Ensures selective transformations in subsequent steps
c) Reduction Reduction of ester intermediate to alcohol Lithium borohydride (LiBH4) Prepares intermediate for further functionalization

This method emphasizes controlled esterification and protection to maintain stereochemical integrity and improve yield. The use of lithium borohydride is critical for selective reduction without affecting other functional groups.

Pyrazole Ring Formation via Cyclization of β-Diketones and Hydrazines

A common synthetic route to pyrazole derivatives involves:

  • Claisen condensation of ketones (e.g., trifluoromethyl-substituted methyl ketones) with dimethyl oxalate to form β-diketone intermediates.
  • Cyclization of these diketones with hydrazine derivatives to form pyrazole rings.

For example, in related pyrazole-3-carboxylate esters synthesis (analogous to our target compound), the following steps are reported:

Step Description Reagents/Conditions Outcome
1 Claisen condensation Ketone + dimethyl oxalate, potassium tert-butoxide β-Diketone intermediate
2 Cyclization Hydrazine, AcOH, 50 °C Formation of methyl 1H-pyrazole-5-carboxylate derivatives
3 Hydrolysis Basic conditions Pyrazole-5-carboxylic acid derivatives
4 Esterification Reaction with ethanol under acidic/basic catalysis Ethyl ester formation

This method is well-established for synthesizing pyrazole-3-carboxylate esters with various substituents, including trifluoromethyl and 2-chlorophenyl groups.

Regioselective Pyrazole Synthesis Using Trichloromethyl Enones

A novel regiocontrolled approach involves:

  • Starting from trichloromethyl enones.
  • Reaction with arylhydrazine hydrochlorides or free hydrazines to yield regioisomeric pyrazoles.
  • One-pot three-component protocol leading to carboxyalkyl-substituted pyrazoles.

Key findings include:

Parameter Effect
Use of arylhydrazine hydrochlorides Preferential formation of 1,3-regioisomer (up to 97% selectivity)
Use of free hydrazines Formation of 1,5-regioisomer exclusively
Reaction time Complete conversion requires extended heating (up to 16 h)
Yield Moderate to excellent (37–97%) depending on conditions

This method allows regioselective access to pyrazole derivatives with carboxyalkyl substituents, potentially adaptable to trifluoromethyl and 2-chlorophenyl substituted systems.

Comparative Summary of Preparation Methods

Methodology Starting Material Key Reagents Advantages Limitations
Esterification + Protection + Reduction (Patent EP2215040B1) (S)-(2-chloro-phenyl)-hydroxy-acetic acid Phosphorous oxychloride, ethers for protection, LiBH4 High stereochemical control, improved yields by partial solvent removal Multi-step, requires careful control of acidic conditions
Claisen Condensation + Cyclization (Literature) Methyl ketones with trifluoromethyl groups Dimethyl oxalate, hydrazine, AcOH Well-established, scalable, versatile for substituent variation Requires multiple purification steps
Regioselective Pyrazole Synthesis (Trichloromethyl Enones) Trichloromethyl enones, arylhydrazines Hydrazine hydrochlorides, heating Regioselective, one-pot, moderate to high yields Selectivity depends on hydrazine form, longer reaction times

Research Data and Yields

Reaction Step Conditions Yield (%) Notes
Esterification with ethanol and phosphorous oxychloride 40–50 °C, partial vacuum Up to 85% Partial solvent removal critical to avoid reverse reaction
Cyclization of β-diketones with hydrazine 50 °C, AcOH 70–90% Followed by hydrolysis and esterification for ethyl ester formation
Regioselective pyrazole formation 110 °C, 16 h, CuI catalyst (for arylation) 37–97% High regioselectivity with arylhydrazine hydrochlorides

Concluding Remarks

The preparation of 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester is achievable through several synthetic routes:

  • The patented esterification-protection-reduction sequence offers stereochemical control and high yield but involves multiple steps and careful solvent management.
  • Classical Claisen condensation followed by hydrazine cyclization remains a robust and versatile approach, especially for pyrazole carboxylate esters.
  • Regioselective synthesis using trichloromethyl enones presents a modern, one-pot methodology with high selectivity, adaptable to various substituents.

Selection of the method depends on available starting materials, desired stereochemistry, and scale of synthesis. The data from patents and peer-reviewed studies provide a reliable foundation for further optimization and industrial application.

Chemical Reactions Analysis

2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Pyrimidine () and tetrazole () analogs exhibit distinct electronic properties compared to pyrazole. Pyrimidines allow for additional hydrogen bonding, while tetrazoles serve as carboxylic acid bioisosteres .

Substituent Effects :

  • Chlorophenyl vs. Pyridinylmethyl (): Pyridine-containing analogs (e.g., C₁₄H₁₃ClF₃N₃O₂) may exhibit improved solubility in polar solvents due to the pyridine’s basic nitrogen .
  • Ethyl vs. Methyl Esters : Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (), prolonging prodrug activity .

Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) at position 5 (target compound) enhances metabolic stability and electronegativity, similar to analogs in and .

Functional Group Additions: Sulfanyl linkers () and aldehyde groups introduce polarity and reactivity, enabling covalent inhibition strategies . Amino groups in thiophene derivatives () facilitate nucleophilic reactions or salt formation, broadening synthetic utility .

Research Implications and Limitations

  • Pharmaceutical Potential: The target compound’s trifluoromethyl and ethyl ester groups suggest utility in drug design, akin to cetirizine ethyl ester () and pyrimidine-based inhibitors () .
  • Synthetic Challenges : Substituent positioning (e.g., 2-chlorophenyl vs. 3-chlorophenyl in ) may complicate regioselective synthesis .
  • Data Gaps: Limited evidence on the target compound’s physicochemical properties (e.g., solubility, logP) necessitates further experimental validation.

Biological Activity

The compound 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1033586-26-3) is part of the pyrazole family, known for its diverse biological activities. This compound features a unique trifluoromethyl group and a chlorophenyl moiety, which contribute to its potential pharmacological properties.

  • Molecular Formula: C13H10ClF3N2O2
  • Molecular Weight: 308.68 g/mol
  • Density: 1.43 g/cm³
  • Boiling Point: Not specified in the literature
  • Melting Point: Not specified in the literature

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, primarily through apoptosis induction and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism through which these compounds exert their effects.

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
Compound C10.00.520
Compound D8.00.04200
This compoundTBDTBDTBD

Mechanistic Insights

The biological activity of this compound may be attributed to its structural characteristics, particularly the presence of the trifluoromethyl group and the chlorophenyl substituent. These groups can enhance lipophilicity and influence receptor binding affinities, thereby affecting various signaling pathways.

Case Studies

  • Case Study on Antitumor Activity
    A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications in the pyrazole structure can lead to enhanced anticancer properties.
  • Case Study on Anti-inflammatory Effects
    Research highlighted in RSC Advances indicated that certain pyrazole compounds exhibited significant anti-inflammatory effects in animal models of arthritis, where they were shown to reduce edema and inflammatory markers effectively.

Q & A

Q. Advanced

  • Substituent Variation : Modify the 2-chlorophenyl or trifluoromethyl groups (e.g., fluorophenyl analogs in ) and test pharmacological activity .
  • Pharmacological Assays : In vitro models (e.g., COX inhibition for anti-inflammatory activity) and in vivo analgesic screening (e.g., rodent tail-flick test) .
  • Metabolic Stability : Hydrolyze the ester group (via NaOH) to assess carboxylic acid metabolites’ activity .

What are the typical pharmacological targets for pyrazole-3-carboxylate derivatives?

Basic
These compounds often target:

  • Cyclooxygenase (COX) : For anti-inflammatory effects, as seen in ethyl 5-substituted pyrazole-4-carboxylates .
  • Central Nervous System Receptors : Analgesic activity via opioid or GABAergic pathways (e.g., bicuculline analogs in ) .

How can metabolic stability of the ester moiety be experimentally assessed?

Q. Advanced

  • Hydrolysis Studies : Incubate the compound in simulated physiological conditions (pH 7.4 buffer or liver microsomes) and monitor degradation via LCMS .
  • Comparative Pharmacokinetics : Administer both the ester and its carboxylic acid metabolite (synthesized via NaOH hydrolysis) to evaluate bioavailability .

What solvent systems are optimal for synthesizing this compound?

Q. Basic

  • Polar Protic Solvents : Ethanol/water mixtures facilitate hydrolysis-esterification equilibria .
  • Nonpolar Solvents : Toluene or THF for anhydrous cyclization steps to avoid side reactions .

How can regioselective substitution challenges in pyrazole synthesis be addressed?

Q. Advanced

  • Directing Groups : Use methylsulfanyl or amino groups at specific positions to control electrophilic substitution patterns .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocycle formation, as demonstrated in triazole derivatives .

What analytical methods confirm the absence of toxic byproducts in the final compound?

Q. Advanced

  • GC-MS : Detect volatile impurities (e.g., unreacted acid chlorides).
  • Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and S .
  • Residual Solvent Testing : Headspace GC to identify traces of ethanol or THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.